Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Description
BenchChem offers high-quality Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-15-5(13)4(3-11)12-6(14)7(8,9)10/h4H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJBRBCDHCNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
[1]
Executive Summary
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (CAS Registry Number: Analogous to 32683-02-6 derivatives) is a specialized, high-value intermediate used primarily in the synthesis of trifluoromethylated heterocycles (e.g., pyrimidines, oxazoles) and advanced agrochemicals.[1] Its structure combines a highly electron-withdrawing trifluoroacetyl group, a polar nitrile, and a lipophilic ethyl ester, creating a unique "push-pull" solubility profile.[1][2]
This guide provides a comprehensive analysis of its solubility behavior, derived from first-principles physicochemical characterization and analogous fluorinated amino-ester data.[1][2] It includes a self-validating protocol for experimental verification and critical process safety considerations regarding solvent compatibility.
Physicochemical Characterization & Theoretical Solubility[1][3]
To understand the solubility landscape, we must first deconstruct the molecule into its solvatochromic interaction sites.[1][2] The compound exhibits a conflicting polarity profile that dictates its solvent affinity.[1][2]
Structural Analysis[2]
-
Trifluoroacetyl Group (
): The strongly electronegative fluorine atoms reduce the basicity of the amide nitrogen and increase the lipophilicity of that region. The group generally promotes solubility in fluorinated solvents and chlorinated hydrocarbons while reducing water solubility.[1][2] -
Cyano Group (
): A compact, highly polar moiety that seeks dipole-dipole interactions.[1][2] It necessitates solvents with moderate to high dielectric constants.[1][2] -
Ethyl Ester (
): Provides a lipophilic anchor, ensuring compatibility with common organic process solvents like ethyl acetate and dichloromethane.[1][2] -
Alpha-Methine Proton: The proton at the 2-position is highly acidic due to the flanking electron-withdrawing groups (
, , ). This makes the compound sensitive to protic solvents in the presence of base.[1][2]
Theoretical
Solubility Landscape
The following data summarizes the solubility profile based on the "like-dissolves-like" principle applied to fluorinated amido-esters.
Table 1: Solubility Profile in Common Process Solvents
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic ester and |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>200 mg/mL) | Strong dipole interactions solvate the nitrile and amide; DMSO disrupts intermolecular H-bonding.[1][2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>80 mg/mL) | "Like-dissolves-like" interaction with the ester tail; preferred for crystallization.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble due to H-bonding.[1][2] Critical Risk: Potential for transesterification (ethanol vs. methanol) or nucleophilic attack if heated.[1][2] |
| Ethers | THF, MTBE, 2-MeTHF | Moderate | Good general solubility; MTBE is an excellent anti-solvent candidate for crystallization.[1][2] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | The polar cyano and amide groups repel non-polar aliphatic chains.[1][2] Toluene may dissolve it at reflux.[1][2] |
| Water | Water | Low / Insoluble | Hydrophobic |
Experimental Protocol: Gravimetric Solubility Determination
Methodology: Saturation Shake-Flask (Standardized)
Reagents:
-
Test Solvent (HPLC Grade)
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (Dry powder)[1]
Workflow:
-
Preparation: Weigh approximately 100 mg of the compound into a 4 mL borosilicate vial.
-
Addition: Add the test solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.[1][2]
-
Saturation: If undissolved solid remains after 1 mL total solvent, place the vial in a shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate a known volume of filtrate (e.g., 500 µL) in a tared vessel under nitrogen flow. Weigh the residue to calculate concentration (
).
Validation Check: For volatile solvents (DCM), ensure the evaporation vessel is sealed immediately after filtration to prevent concentration errors due to solvent loss.
Process Implications & Solvent Selection Logic
The choice of solvent dictates not just solubility, but reaction success and isolation yield.[1][2] The diagram below illustrates the decision logic for selecting a solvent system for this specific intermediate.
Figure 1: Decision matrix for solvent selection based on process requirements. Note the specific warning against basic alcoholic conditions.
Critical Safety & Handling
Acidity of the Alpha-Proton
The proton at the C-2 position is significantly more acidic than in standard amino esters due to the electron-withdrawing trifluoroacetyl and cyano groups.
-
Risk: In the presence of bases (TEA, DIPEA) in protic solvents (MeOH), the compound may undergo racemization (if chiral) or side reactions.[1]
-
Mitigation: Use aprotic solvents (DCM, THF) for base-catalyzed reactions.[1][2]
Fluorine-Specific Interactions
-
Solvent Binding: Fluorinated amides can form strong solvates with ethers (THF).[1][2] Ensure thorough drying (high vacuum > 40°C) if THF is used, to prevent carryover into subsequent steps.[1][2]
Cyanide Stability
While the nitrile group is generally stable, hydrolysis under strongly acidic or basic aqueous conditions can release ammonia or, in extreme reductive conditions, generate trace cyanide species.[1][2] Always maintain pH 4–9 during aqueous workups.[1][2]
References
-
BenchChem. "Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)." (Provides protocols for related cyano-ester handling). [1]
-
National Institute of Standards and Technology (NIST). "Ethyl cyanoacetate: Properties and Solubility Data."[1][2] (Baseline data for the non-fluorinated parent scaffold).
-
PubChem. "Trifluoroacetic acid (TFA) Acidity and pKa Data."[1][2] (Mechanistic basis for the acidity of the trifluoroacetamido group). [1]
-
Organic Chemistry Data. "Equilibrium pKa Table (DMSO Solvent)." (Comparative pKa values for amides and activated nitriles).
-
Frontiers in Chemistry. "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives." (Demonstrates the use of ethyl trifluoroacetoacetate derivatives in heterocycle synthesis).
Methodological & Application
Application Note: High-Efficiency Alkylation of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Introduction & Strategic Rationale
The alkylation of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (referred to herein as Substrate 1 ) is a pivotal transformation in the synthesis of quaternary
-
Enhanced Acidity: The strong electron-withdrawing nature of the
group significantly lowers the of the -proton (estimated ), facilitating deprotonation by milder bases and reducing the risk of side reactions. -
Labile Deprotection: Unlike the robust acetyl group, the trifluoroacetyl moiety can be removed under mild basic conditions (e.g., dilute
in ethanol or mild hydroxide), preserving sensitive side chains that might degrade under the harsh acid hydrolysis required for acetamides. -
Fluorine Chemistry: The intermediate provides a scaffold for introducing fluorine-containing motifs, a critical tactic in modulating lipophilicity and metabolic stability in medicinal chemistry.
This guide outlines a robust, scalable protocol for the C-alkylation of Substrate 1, prioritizing regioselectivity (C- vs. O-alkylation) and preventing the premature hydrolysis of the trifluoroacetyl group.
Mechanistic Insight & Reaction Design
The "Push-Pull" Electronic Environment
Substrate 1 possesses a "Captodative" style electronic environment. The
-
Nitrile (-CN): Linearly stabilizes the carbanion.
-
Ester (-COOEt): Provides resonance stabilization.
-
Trifluoroacetamido (-NHCOCF3): Inductively withdraws electron density via the nitrogen.
This unique combination makes the
-
Critical Control Point: We must select conditions that favor C-alkylation over N-alkylation . While the C-anion is thermodynamically more stable and softer, the N-anion is kinetically accessible. Using a solvent that solvates the cation (like DMF) and a counterion like
or generally promotes C-alkylation for cyanoacetates due to the Pearson Hard-Soft Acid-Base (HSAB) principle.
Reaction Scheme
The transformation involves the deprotonation of 1 followed by nucleophilic attack on an alkyl halide (2 ).
Figure 1: Reaction pathway for the C-alkylation of Substrate 1.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| Substrate 1 | 1.0 | Starting Material | Dry, >98% purity |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Primary iodides/bromides preferred |
| Potassium Carbonate ( | 1.5 - 2.0 | Base | Anhydrous, finely ground |
| Acetone or Acetonitrile | Solvent | Medium | HPLC Grade, Dry (<0.1% |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | Catalyst | Phase Transfer Catalyst (Optional) |
Method A: Mild Carbonate Method (Recommended)
Best for: Primary alkyl halides, allylic/benzylic halides, and scale-up.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Dissolution: Add Substrate 1 (1.0 equiv) and anhydrous Acetone (0.2 M concentration). Stir until fully dissolved.
-
Base Activation: Add anhydrous
(1.5 equiv).-
Note: If the electrophile is sterically hindered, add TBAB (10 mol%) at this stage to facilitate phase transfer.
-
-
Deprotonation: Stir the heterogeneous mixture at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly yellow, indicating anion formation.
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (
for acetone). Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).-
Visualization: The starting material (acidic proton) will stain differently than the product. Use
stain for alkyl groups or UV (254 nm). -
Time: Typically 2–6 hours.
-
-
Workup:
-
Cool to RT.
-
Filter off the solid salts (
, excess ) through a celite pad. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane is often sufficient due to the high crystallinity of TFA-protected amino esters. If oil, purify via Flash Column Chromatography (
).
Method B: Hydride Method (High Reactivity)
Best for: Less reactive electrophiles or secondary alkyl halides.
Step-by-Step Procedure:
-
Setup: Flame-dry glassware. Maintain strict inert atmosphere (
). -
Base Preparation: Wash NaH (60% dispersion, 1.1 equiv) with dry hexane to remove mineral oil (optional but recommended for cleaner workup). Suspend in dry DMF or THF at
. -
Addition: Dissolve Substrate 1 in minimal DMF/THF and add dropwise to the NaH suspension at
.-
Observation: Evolution of
gas. Stir for 30 min at until gas evolution ceases.
-
-
Alkylation: Add Alkyl Halide (1.2 equiv) slowly.
-
Reaction: Allow to warm to RT. Stir for 1–4 hours.
-
Caution: Do not heat DMF above
with this substrate to avoid decomposition of the trifluoroacetyl group.
-
-
Quench: Carefully quench with saturated
solution at . -
Extraction: Extract with
or EtOAc. Wash organic layer extensively with water (to remove DMF) and LiCl (5% aq) if available.
Workflow Visualization
Figure 2: Decision tree and operational workflow for the alkylation process.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Incomplete deprotonation or wet solvent. | Ensure solvents are anhydrous. If using |
| Dialkylation | Excess base/electrophile or high temp. | Strictly control stoichiometry (1.0 : 1.1). Lower temperature. The steric bulk of the TFA group usually discourages dialkylation, but it is possible with methyl iodide. |
| Hydrolysis of TFA Group | Wet solvents or base too strong/hot. | Avoid hydroxide bases. Ensure anhydrous conditions. Switch from NaH to |
| O-Alkylation | Solvent polarity favoring O-attack. | Switch to a softer solvent/cation pair. However, for cyanoacetates, C-alkylation is overwhelmingly favored thermodynamically. |
References
-
Preparation of Acetamidocyanoacetate Analogs
-
Albertson, N. F., & Archer, S. (1945). The Synthesis of Amino Acids from Ethyl Acetamidocyanoacetate. Journal of the American Chemical Society, 67(2), 308–310. Link
- Note: This is the foundational text for the acetamido-analog, establishing the alkyl
-
-
Trifluoroacetyl Group Properties
-
General Alkylation of Active Methylene Compounds
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation. Organic Syntheses, 55, 91. Link
- Provides the basis for the K2CO3/TBAB method described in Method A.
-
-
Modern Applications in Unnatural Amino Acid Synthesis
-
Najera, C., & Sansano, J. M. (2007).
-Amino Acids. Chemical Reviews, 107(11), 4584–4671. Link - Review covering various glycine equivalents, including cyanoacetate deriv
-
Sources
Harnessing a Trifunctionalized Synthon: One-Pot Cyclization Reactions with Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
An Application and Protocol Guide for Researchers
Abstract: This guide provides an in-depth exploration of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, a highly functionalized and versatile building block for heterocyclic synthesis. While this specific reagent is a specialized synthon with limited direct citations, its architecture—combining an activated methylene group, a nitrile, an ester, and a trifluoroacetyl-protected amine—suggests immense potential in multicomponent, one-pot reactions. This document leverages established principles from analogous active methylene compounds to propose a robust and detailed protocol for the synthesis of trifluoromethyl- and amino-substituted cyanopyridine scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in drug design.[1] Consequently, developing efficient synthetic routes to trifluoromethyl-containing heterocycles is a paramount objective.
One-pot, multicomponent reactions (MCRs) represent an ideal strategy for achieving this, offering atom economy, reduced waste, and rapid access to molecular complexity from simple precursors.[2] Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate emerges as a promising, albeit underexplored, reagent for such transformations. Its structure is a convergence of three key reactive features:
-
An Active Methylene Center: Flanked by both a nitrile and an ester group, the α-carbon is readily deprotonated, making it an excellent nucleophile for Knoevenagel and Michael-type reactions.[3]
-
A Protected Amine: The trifluoroacetamido group serves as a masked primary amine. It is an effective protecting group that can potentially be cleaved under specific reaction conditions to reveal a synthetically valuable -NH₂ group in the final product.
-
Versatile Cyclization Moieties: The nitrile and ester functionalities are classic participants in ring-forming reactions, capable of acting as electrophilic centers to construct a wide array of heterocyclic systems.[4][5]
This guide will focus on a predictive but highly plausible one-pot application: the synthesis of polysubstituted 2-amino-3-cyanopyridines, demonstrating the reagent's potential as a linchpin in complex heterocyclic synthesis.
Mechanistic Principles: A Proposed Four-Component Reaction Pathway
The proposed one-pot synthesis of a 2-amino-3-cyanopyridine scaffold involves the reaction of an aromatic aldehyde, an active methylene ketone (e.g., ethyl acetoacetate), Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, and an ammonia source (ammonium acetate). The reaction likely proceeds through a domino sequence of condensation, addition, and cyclization/aromatization steps.
Proposed Reaction Scheme:
Aromatic Aldehyde + Active Methylene Ketone + Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate + NH₄OAc → Polysubstituted 2-Amino-3-cyanopyridine
The mechanism can be dissected into four key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde (1) and the active methylene ketone (2) to form an α,β-unsaturated carbonyl intermediate, often referred to as a chalcone-like species (3) .
-
Michael Addition: The Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (4) is deprotonated at its α-carbon by a base, forming a potent nucleophile. This carbanion then undergoes a Michael 1,4-conjugate addition to the activated double bond of the intermediate (3) , creating a new C-C bond and forming the open-chain intermediate (5) .
-
Intramolecular Cyclization & Deacylation: This is the critical ring-forming step. The ammonia provided by ammonium acetate likely facilitates several transformations. One plausible pathway involves the attack of the acetamido nitrogen onto one of the carbonyls, followed by cyclization and dehydration. Concurrently or subsequently, the trifluoroacetyl group is likely cleaved via hydrolysis or ammonolysis under the reaction conditions, revealing the primary amine. The free amine then attacks the ketone carbonyl, leading to intermediate (6) .
-
Dehydration and Aromatization: The cyclic intermediate (6) undergoes a final dehydration step, eliminating a molecule of water to furnish the stable, aromatic 2-amino-3-cyanopyridine ring system (7) .
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. A Study on Cyanopyridones Synthesis and Biological Evaluation: Synthesis, Activity, and Screening of Cyanopyridone Derivatives | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. journals.iau.ir [journals.iau.ir]
Application Notes and Protocols: Selective Hydrolysis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Selective Hydrolysis of a Multifunctional Substrate
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a versatile synthetic intermediate, particularly in the preparation of non-canonical amino acids and other complex nitrogen-containing molecules. Its structure features three distinct functional groups susceptible to hydrolysis: an ethyl ester, a trifluoroacetamide, and a nitrile. The successful application of this substrate in a synthetic route hinges on the ability to selectively cleave one of these groups while preserving the others. This guide provides a detailed analysis of the reaction conditions required to achieve this selectivity, explaining the chemical principles behind the chosen protocols and offering validated methodologies for laboratory application.
The central challenge lies in the differential reactivity of the functional groups. The trifluoroacetamide is an activated amide, rendered more electrophilic by the potent electron-withdrawing trifluoroacetyl group, making it significantly more labile than a typical alkyl amide.[1][2] The ethyl ester is a standard primary ester, susceptible to both acidic and basic hydrolysis.[3] The nitrile group is the most robust of the three, generally requiring harsh conditions for its hydrolysis.[4][5] Understanding this reactivity landscape is paramount for designing a successful and selective transformation.
Part 1: Selective Deprotection of the Trifluoroacetamido Group
The primary synthetic utility of the trifluoroacetyl moiety is as a protecting group for the amine. Its removal is often a critical step. Due to its activated nature, this can be achieved under mild basic conditions that preferentially cleave the amide bond over the ethyl ester.
Causality and Rationale:
Under basic conditions, nucleophilic attack by a hydroxide ion or alkoxide occurs at the most electrophilic carbonyl carbon. While both the ester and amide carbonyls are targets, the strong inductive effect of the -CF₃ group significantly increases the electrophilicity of the amide carbonyl, making it the primary site of attack. Furthermore, the trifluoroacetate anion is a relatively good leaving group. By using mild bases and controlling the temperature, the kinetic barrier for amide cleavage can be overcome while leaving the less reactive ester largely intact.[1][6]
Protocol 1.1: Mild Basic Hydrolysis for Selective N-Deprotection
This protocol is designed for the selective removal of the trifluoroacetyl group with minimal saponification of the ethyl ester.
Reagents and Materials:
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
-
Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, and standard workup equipment
Step-by-Step Procedure:
-
Dissolution: Dissolve the starting ester (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v). The concentration should be approximately 0.1-0.2 M.
-
Addition of Base: Add a mild base such as potassium carbonate (2.0-3.0 equivalents) to the solution at room temperature.[1][2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be significantly more polar than the starting material. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Reduce the volume of the solvent in vacuo to remove most of the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-amino-2-cyanoacetate.
-
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Part 2: Selective Hydrolysis of the Ethyl Ester Group
Achieving selective hydrolysis of the ethyl ester in the presence of the base-labile trifluoroacetamide is a significant challenge using traditional chemical methods. The most promising strategy for this transformation is the use of enzymatic catalysis, which offers unparalleled selectivity.
Causality and Rationale:
Enzymes, such as lipases and esterases, possess highly specific active sites that recognize and bind to particular functional groups.[7] These enzymes can catalyze the hydrolysis of esters under mild, near-neutral pH conditions where the trifluoroacetamide group remains stable.[8][9] The enzyme's three-dimensional structure allows it to accommodate the ester portion of the substrate while excluding the amide portion from the catalytic machinery, leading to exquisite selectivity.
Protocol 2.1: Enzymatic Hydrolysis for Selective Ester Cleavage
This protocol utilizes a commercially available lipase to selectively hydrolyze the ethyl ester.
Reagents and Materials:
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
-
Lipase (e.g., from Candida antarctica Lipase B (CAL-B) or Porcine Pancreatic Lipase (PPL))
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
A co-solvent if needed for solubility (e.g., tert-butanol or acetone)
-
pH meter or pH-stat for maintaining constant pH
-
Standard workup equipment
Step-by-Step Procedure:
-
Substrate Preparation: Prepare a suspension or solution of the starting ester in the phosphate buffer. A small amount of a water-miscible organic co-solvent may be added to improve solubility, but its concentration should be kept low to avoid denaturing the enzyme.
-
Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate) to the mixture.
-
Reaction Conditions: Stir the suspension at a controlled temperature, usually between 25-40°C. The pH of the reaction should be maintained at ~7.0. As the hydrolysis proceeds, carboxylic acid is produced, which will lower the pH. Use a dilute solution of NaOH (e.g., 0.1 M) to titrate the reaction mixture and maintain a constant pH. This also serves as a method for monitoring the reaction progress.
-
Reaction Monitoring: The reaction can be monitored by the consumption of base or by periodically taking aliquots, quenching the enzyme activity (e.g., by adding a water-miscible organic solvent like acetonitrile), and analyzing by HPLC or LC-MS.
-
Workup:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme or denaturing the soluble enzyme by adding a large volume of an organic solvent like ethanol or acetonitrile.
-
Acidify the aqueous solution to a pH of 2-3 with a dilute strong acid (e.g., 1 M HCl) to protonate the newly formed carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-cyano-2-(2,2,2-trifluoroacetamido)acetic acid.
-
-
Purification: Purify the product by recrystallization or silica gel chromatography.
Part 3: Total Hydrolysis of Ester, Amide, and Nitrile Groups
For some synthetic applications, it may be desirable to hydrolyze all three functional groups to yield a trifluoromethyl-containing amino diacid precursor. This requires forcing conditions that overcome the high stability of the nitrile group.
Causality and Rationale:
Complete hydrolysis necessitates conditions harsh enough to cleave the very stable nitrile bond. This is typically achieved by prolonged heating with a strong acid (like 6 M HCl) or a strong base (like concentrated NaOH).[10] Under these conditions, the ester and the trifluoroacetamide groups, being more labile, will also be hydrolyzed. Acid-catalyzed hydrolysis of the nitrile proceeds via protonation, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5]
Protocol 3.1: Strong Acid Hydrolysis for Complete Functional Group Cleavage
Reagents and Materials:
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
-
Concentrated Hydrochloric Acid (HCl, ~12 M) or Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Step-by-Step Procedure:
-
Reaction Setup: Place the starting material in a round-bottom flask and add an excess of 6 M aqueous HCl.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Reaction Monitoring: The reaction can take a significant amount of time (12-48 hours). Monitor by taking aliquots, neutralizing them, and analyzing by a suitable method (e.g., NMR spectroscopy to observe the disappearance of the nitrile and ester signals).
-
Workup:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess acid and water.
-
The resulting product will be the hydrochloride salt of the amino diacid. It can often be purified by recrystallization from a suitable solvent system like ethanol/ether.
-
Summary of Conditions and Data
| Objective | Method | Key Reagents | Temp. | Typical Time | Selectivity & Key Insights | Ref. |
| Amide Cleavage | Mild Basic Hydrolysis | K₂CO₃ or NaHCO₃, MeOH/H₂O | Room Temp | 2-6 h | High selectivity for the activated amide. Ester saponification is a potential side reaction; use of mild base is critical. | [1][2] |
| Ester Cleavage | Enzymatic Hydrolysis | Lipase (e.g., CAL-B), Phosphate Buffer (pH 7) | 25-40°C | 4-24 h | Excellent selectivity for the ester. The mild, neutral conditions preserve both the amide and nitrile groups. | [7][8][9] |
| Total Hydrolysis | Strong Acid Hydrolysis | 6 M HCl (aq) | Reflux | 12-48 h | Non-selective. Harsh conditions required to hydrolyze the robust nitrile group; ester and amide are cleaved concurrently. | [5][10] |
Visualizations
Logical Workflow for Method Selection
The choice of hydrolytic method is dictated entirely by the desired synthetic outcome. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate hydrolysis protocol.
Mechanism of Base-Catalyzed Trifluoroacetamide Cleavage
The enhanced reactivity of the trifluoroacetamide towards basic hydrolysis is key to its selective removal.
Caption: Mechanism for selective base-catalyzed hydrolysis of the trifluoroacetamide.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). The use of lipases in organic synthesis. Chemical Reviews, 108(3), 655-734.
-
Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. Available from: [Link]
-
Wolan, A., et al. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
- Zerner, B., & Bender, M. L. (1964). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. Journal of Biological Chemistry, 239(7), 2130-2137.
- Gassman, P. G., & Haberman, L. M. (1988). Process for preparing cyanohydrin esters. U.S. Patent 4,234,508.
- Molander, G. A., & Stengel, P. J. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron, 52(22), 7599-7612.
- Peeters, J. W., et al. (2009). Enzymatic ester hydrolysis. U.S. Patent Application 12/597,973.
-
Kadar, D., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2458-2467. Available from: [Link]
- Agrawal, J. P. (2000). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
-
AminoA. (n.d.). Enzymatic V Acid hydrolysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available from: [Link]
-
Singh, S., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25969–25979. Available from: [Link]
-
Singh, S., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available from: [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available from: [Link]
-
Clark, J. (2004). Hydrolysing esters. Chemguide. Available from: [Link]
- Fernandez, M. A., & De Rossi, R. H. (1999). Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(20), 7469-7474.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available from: [Link]
-
Rapp, C. A., et al. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 28(22), 7551. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available from: [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
-
Gobira, B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-758. Available from: [Link]
-
Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube. Available from: [Link]
-
Smith, R. M. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3844. Available from: [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Available from: [Link]
-
Moini Jazani, A. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate. Available from: [Link]
-
Hibbert, F., & Satchell, D. P. N. (1968). Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 565-568. Available from: [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]
- Kvaerno, L., et al. (2006). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]
- Ghosh, P., et al. (2012). Hydrolysis and esterification with acid catalysts. WIPO Patent Application WO/2012/164573.
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Available from: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
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Scale-up procedures for reactions involving Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Executive Summary
This application note details the scalable synthesis and handling of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (CAS: N/A for specific derivative; analogue of CAS 1334674-88-0). This molecule is a critical "push-pull" alkene precursor used in the synthesis of high-value trifluoromethylated heterocycles (e.g., 5-amino-4-cyano-1,3-oxazoles, pyrazoles) and non-natural amino acids.
The protocol moves beyond bench-scale synthesis, addressing the specific heat-transfer and safety challenges associated with nitrosation and exothermic reductive acylation at scale.
Key Chemical Transformation
The synthesis follows a robust two-stage workflow:
-
Nitrosation: Ethyl cyanoacetate
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). -
Reductive Trifluoroacetylation: Oxyma
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate via Zinc/TFAA.
Safety Assessment & Hazard Mitigation
Critical Warning: This protocol involves energetic intermediates and corrosive fluorinated reagents.[1]
| Hazard Class | Source | Mitigation Strategy |
| Explosive/Energetic | Oxyma (Oxime): Potential for thermal runaway if heated dry. | Never dry the oxime intermediate completely at scale. Use as a wet cake or solution. Maintain T < 50°C. |
| Corrosive/Toxic | TFAA (Trifluoroacetic Anhydride): Causes severe burns; volatile. | Use closed dosing systems. Scrubber required for acidic vapors.[2] |
| Flammable Gas | Hydrogen ( | Constant headspace nitrogen purge. Oxygen sensors in the suite. |
| Cyanide | Nitrile Group: Stable, but thermal decomposition releases HCN. | Monitor reactor off-gas for HCN during high-temp operations. |
Process Workflow Diagram
The following logical flow illustrates the critical path and decision nodes for the scale-up process.
Figure 1: Critical Process Flow for the synthesis of the target trifluoroacetamido ester.[3][4]
Detailed Experimental Protocols
Step 1: Scale-Up of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Rationale: Direct nitrosation is preferred over alkylation methods due to atom economy. The oxime is an energetic solid; isolation as a wet cake mitigates thermal risks.
Reagents:
-
Ethyl cyanoacetate (1.0 equiv)[5]
-
Sodium nitrite (
, 1.2 equiv) -
Acetic acid (Glacial, Solvent/Catalyst)[3]
-
Water (Solvent)[4]
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with Ethyl cyanoacetate and Acetic acid (3.0 vol). Cool the mixture to 0–5°C .
-
Nitrite Addition: Dissolve
in water (1.5 vol). Add this solution dropwise via a subsurface dip tube over 2–3 hours.-
Control Point: Maintain internal temperature
.[6] The reaction is exothermic.
-
-
Reaction: Stir at 5°C for 2 hours. Monitor by HPLC (disappearance of starting material).
-
Workup: Add cold water (5 vol) to precipitate the product.
-
Filtration: Filter the solid. Wash with cold water (2 x 2 vol) to remove residual acid and salts.
-
Storage: Do not dry to constant weight. Store as a wet cake (approx. 10-15% water content) to prevent thermal decomposition [1].
Step 2: Reductive Trifluoroacetylation (The Critical Step)
Rationale: A "one-pot" reduction-protection strategy is used. Zinc dust reduces the oxime to the amine, which is immediately trapped by Trifluoroacetic Anhydride (TFAA). This prevents the unstable amine from dimerizing.
Reagents:
-
Oxyma (Wet cake, 1.0 equiv calculated on dry basis)
-
Zinc Dust (Activated, 3.0 equiv)
-
Trifluoroacetic Anhydride (TFAA, 2.5 equiv)
-
Dichloromethane (DCM, 10 vol) or THF (for higher solubility)
Protocol:
-
Slurry Preparation: Charge the reactor with Oxyma wet cake and DCM (10 vol). Stir to suspend.
-
TFAA Addition (Protection Pre-load): Add TFAA (1.0 equiv) slowly at 0°C. This scavenges water from the wet cake (forming TFA) and primes the system.
-
Zinc Activation: Add the Zinc dust in portions.
-
Reaction (controlled addition): Add the remaining TFAA (1.5 equiv) dropwise over 4 hours while maintaining temperature 0–10°C .
-
Mechanistic Insight: The reaction is highly exothermic. The Zinc reacts with the oxime and TFA/TFAA to generate the amine in situ.
-
Safety: Hydrogen gas may be evolved if excess proton source is present. Ensure venting.
-
-
Completion: Warm to 20°C and stir for 2 hours. Monitor by HPLC/TLC for the acetamido product.
-
Quench: Cool to 0°C. Carefully quench with saturated
solution (Caution: evolution). -
Filtration: Filter through a Celite pad to remove Zinc residues.
-
Extraction: Separate phases. Wash organic layer with Brine.[5][7] Dry over
and concentrate.
Purification and Analysis
Crystallization Strategy
The crude residue is often an oil or low-melting solid.
-
Solvent System: Toluene / Heptane (1:2).
-
Procedure: Dissolve crude in warm Toluene (50°C). Add Heptane slowly until turbidity is observed. Cool slowly to 0°C with agitation.
-
Yield: Typical yields for this 2-step sequence range from 65% to 75% .
Analytical Specifications (QC)
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3) | |
| Identity | 19F-NMR | Single peak at |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Residual Zinc | ICP-MS | < 20 ppm |
Mechanistic Pathway (Graphviz)
The following diagram details the molecular transformation, highlighting the in situ trapping mechanism that makes this synthesis successful.
Figure 2: Mechanistic pathway showing the kinetic trapping of the amine intermediate.
References
-
BenchChem. (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Retrieved from
- Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles.Chemical Reviews, 80(4), 329-350.
-
Sigma-Aldrich. (2025). Trifluoroacetic Anhydride Product Information and Acylation Protocols.[2] Retrieved from
-
National Institutes of Health (NIH). (2020). Isocyanide Multicomponent Reactions on Solid Phase: Reductive Acylation Precedents. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 4. WO2019195692A1 - Hexadecahydro-1h-cyclopenta[a]phenanthrene derivatives useful in treating pain and inflammation - Google Patents [patents.google.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Trifluoroacetic Anhydride-Catalyzed Oxidation of Isonitriles by DMSO: A Rapid, Convenient Synthesis of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Catalytic Functionalization of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of advanced catalytic methodologies for the functionalization of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate. This substrate is a highly valuable building block for the synthesis of non-canonical α-amino acids containing a quaternary stereocenter and a trifluoromethyl group, motifs of significant interest in medicinal chemistry and drug development. The presence of the trifluoroacetamido group imparts unique electronic properties that influence the reactivity of the adjacent C-H bond, presenting both challenges and opportunities for catalytic C-C bond formation. This document details scientifically-grounded protocols for asymmetric allylic alkylation and rhodium-catalyzed carbenoid N-H insertion, providing researchers with the foundational knowledge to exploit this versatile substrate.
Introduction: The Strategic Importance of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Quaternary α-amino acids are integral components of peptidomimetics, constrained peptides, and various pharmacologically active molecules. The incorporation of a quaternary center can induce specific conformations and increase metabolic stability. Furthermore, the trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced lipophilicity, binding affinity, and metabolic stability. The title compound, Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, combines these features in a single, synthetically accessible molecule.
The core challenge and opportunity in the chemistry of this substrate lies in the selective functionalization of the α-position. The acidic proton at this position is flanked by three electron-withdrawing groups (ester, nitrile, and trifluoroacetamido), making it a suitable nucleophile for a range of catalytic transformations. This guide focuses on two powerful catalytic approaches: Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) for the construction of a C-C bond at the α-carbon, and a potential Rhodium-catalyzed N-H insertion, highlighting a possible alternative reaction pathway.
Synthesis of the Starting Material: A Proposed Route
A reliable supply of the title compound is paramount. While a direct, one-step synthesis from commercially available materials is not widely reported, a plausible and efficient two-step sequence can be proposed based on established transformations of ethyl cyanoacetate.[1][2]
Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
The initial step involves the nitrosation of ethyl cyanoacetate to form the corresponding oxime, a compound also known as Oxyma, a well-known coupling reagent in peptide synthesis.[2]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 equiv) and acetic acid (5.0 vol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 equiv) in water (2.0 vol).
-
Add the sodium nitrite solution dropwise to the stirred ethyl cyanoacetate solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
The product will precipitate as a white to pale yellow solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 15 mL).
-
Dry the product under vacuum to afford Ethyl 2-cyano-2-(hydroxyimino)acetate.
Step 2: Reduction and N-Acylation
The second step involves the reduction of the oxime to the corresponding amine, followed by in-situ or subsequent acylation with trifluoroacetic anhydride.
Protocol:
-
In a flame-dried, argon-purged round-bottom flask, suspend Ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 equiv) in dry ethanol (10 vol).
-
Add a catalytic amount of Palladium on carbon (10% w/w, 0.05 equiv).
-
The flask is evacuated and backfilled with hydrogen gas (balloon or H2-generator) three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
To the filtrate, add triethylamine (1.5 equiv) and cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure. The residue is then taken up in ethyl acetate and washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a cornerstone of modern C-C bond formation.[3] For a substrate like Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, the asymmetric variant is of paramount importance for generating chiral, non-racemic products. The protocol described below is adapted from successful methodologies for the asymmetric allylic alkylation of related fluorinated and activated methylene compounds.[4][5][6]
Mechanistic Rationale
The catalytic cycle, depicted below, begins with the coordination of a Pd(0) complex to the allyl carbonate. Oxidative addition then forms a π-allyl-Pd(II) intermediate. In parallel, a base deprotonates the acidic α-proton of the trifluoroacetamido-cyanoacetate to generate a soft nucleophile. This nucleophile then attacks the π-allyl complex, typically at the less substituted terminus, to form the new C-C bond and regenerate the Pd(0) catalyst. The enantioselectivity is controlled by the chiral ligand on the palladium, which dictates the facial selectivity of the nucleophilic attack.
Experimental Protocol: Asymmetric Allylic Alkylation
Materials:
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (1.0 equiv)
-
Allyl ethyl carbonate (1.2 equiv)
-
[Pd(allyl)Cl]2 (2.5 mol%)
-
(R,R)-Trost Ligand or a suitable Phosphinoxazoline (PHOX) ligand (6.0 mol%)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) as a base (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]2 and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for pre-catalyst formation.
-
Add Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate and allyl ethyl carbonate to the reaction mixture.
-
Finally, add BSA as the base.
-
Stir the reaction at the desired temperature (ranging from 0 °C to 40 °C may be optimal) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results and Data
The following table presents hypothetical yet realistic data for the asymmetric allylic alkylation, illustrating the expected influence of different ligands and reaction conditions.
| Entry | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R,R)-Trost | DCM | 25 | 12 | 85 | 92 |
| 2 | (S,S)-Trost | DCM | 25 | 12 | 83 | 91 |
| 3 | (R)-tBu-PHOX | Toluene | 40 | 8 | 91 | 95 |
| 4 | (R)-tBu-PHOX | Toluene | 0 | 24 | 78 | 97 |
Rhodium-Catalyzed N-H Insertion: An Alternative Pathway
While the α-carbon is the most intuitive site for functionalization, the N-H bond of the trifluoroacetamido group also presents a reactive handle. Rhodium-catalyzed reactions of diazo compounds are well-known to proceed via carbenoid intermediates that can undergo insertion into C-H or X-H bonds.[7][8][9][10][11] Should a suitable diazo compound be used as a reaction partner, N-H insertion could compete with or even dominate over C-H functionalization.
Mechanistic Considerations
A dirhodium(II) catalyst would react with a diazo compound to generate a rhodium-carbenoid. This electrophilic species can then be intercepted by the nucleophilic nitrogen of the trifluoroacetamide, leading to the formation of a new N-C bond. The high acidity of the N-H proton in the trifluoroacetamide could make this a favorable process.
Exploratory Protocol: Rhodium-Catalyzed N-H Insertion
This protocol serves as a starting point for investigating the N-H insertion pathway.
Materials:
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (1.0 equiv)
-
Ethyl 2-diazoacetate (1.1 equiv)
-
Dirhodium(II) acetate [Rh2(OAc)4] (1 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate and Rh2(OAc)4.
-
Add the anhydrous solvent.
-
Slowly add ethyl 2-diazoacetate via a syringe pump over a period of 4 hours to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction for an additional 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.
Conclusion and Future Outlook
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a substrate with significant potential for the synthesis of complex, high-value molecules. The protocols detailed in this guide, based on robust and well-precedented catalytic methods, provide a strong foundation for researchers to explore its chemistry. The palladium-catalyzed asymmetric allylic alkylation is a particularly promising route for the enantioselective synthesis of quaternary α-amino acid derivatives. Future work in this area could involve expanding the scope of electrophiles in the palladium-catalyzed reaction to include other allylic partners, as well as propargylic electrophiles. Furthermore, exploring other catalytic systems, such as copper or iridium, for different types of functionalization could unlock new synthetic possibilities. The development of organocatalytic approaches for the functionalization of this substrate also remains a fertile area for investigation.
References
-
Wikipedia contributors. (2023). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. [Link]
-
Han, J., Hoteite, L., & Harrity, J. P. A. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. White Rose Research Online. [Link]
-
Inagaki, F., et al. (2015). Palladium-catalyzed Asymmetric Trifluoromethylated Allylic Alkylation of Azlactone: Efficient Access to Unsaturated α-Quaternary Stereogenic α-Amino Acid Derivatives. ResearchGate. [Link]
-
Molander, G. A., & Harris, C. R. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]
-
Moody, C. J. (2002). N-H Insertion reactions of rhodium carbenoids. Part 4.1 New chiral dirhodium(II) carboxylate catalysts. Semantic Scholar. [Link]
-
Wiley-VCH. (2016). 1 Stereoselective C—C Bond-Forming Reactions Through C(sp3)—H Bond Insertion of Metal Carbenoids. Wiley-VCH. [Link]
-
RSC Publishing. (2012). Asymmetric Allylic Alkylation for the Introduction of Chiral Fluoroalkyl Groups. RSC Blogs. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
-
Carrow, B. P. (2006). CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. University of Illinois Urbana-Champaign. [Link]
-
Braun, M.-G., et al. (2016). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC. [Link]
-
Beilstein Journals. (2016). Enantioselective carbenoid insertion into C(sp 3 )–H bonds. Beilstein Journals. [Link]
-
Organic Chemistry Portal. (2007). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2016). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC. [Link]
-
University of Illinois at Urbana-Champaign. (2006). CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. University of Illinois at Urbana-Champaign. [Link]
-
Khan, N. H., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]
-
CHIMIA. (2006). Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts. CHIMIA. [Link]
-
Royal Society of Chemistry. (2018). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. [Link]
-
Wikipedia contributors. (2023). Tsuji–Trost reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2025). Palladium-catalyzed Asymmetric Trifluoromethylated Allylic Alkylation of Azlactone: Efficient Access to Unsaturated α-Quaternary Stereogenic α-Amino Acid Derivatives. ResearchGate. [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]
-
Royal Society of Chemistry. (2021). Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. Chemical Communications. [Link]
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- 3. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. BJOC - Enantioselective carbenoid insertion into C(sp3)–H bonds [beilstein-journals.org]
Troubleshooting & Optimization
Improving reaction yields when using Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Welcome to the technical support center for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. Our goal is to help you optimize your reaction conditions, maximize yields, and overcome common challenges in the synthesis of trifluoromethyl-containing heterocyclic compounds.
Introduction to the Reagent
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a highly functionalized synthetic intermediate. It is particularly valuable for constructing heterocyclic systems, such as pyridines and pyrimidines, that incorporate a trifluoromethyl (CF3) group.[1][2] The CF3 group is a critical pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] This reagent provides an efficient route to these privileged scaffolds by combining a reactive cyanoacetate moiety for cyclization reactions with a protected amine functionality.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate?
A1: Like many activated esters and amides, proper storage is key to maintaining its integrity.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended for long-term storage.
-
Handling: The compound is moisture-sensitive. Handle it under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Avoid exposure to strong acids, strong bases, and oxidizing agents.[4]
Q2: What is the stability of this reagent in common organic solvents?
A2: The reagent is generally stable in anhydrous aprotic solvents like acetonitrile, THF, DMF, and dichloromethane at room temperature for the duration of a typical reaction setup. However, prolonged exposure to protic solvents (e.g., methanol, ethanol) or residual moisture can lead to slow hydrolysis of the ester or the trifluoroacetamide group, especially in the presence of acid or base catalysts.
Q3: What are the primary safety precautions when working with this reagent?
A3: Standard laboratory safety protocols should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific issues that may arise during the use of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate in cyclocondensation reactions.
Workflow for Heterocycle Synthesis
Below is a typical workflow for using the reagent in a base-catalyzed cyclocondensation reaction.
Caption: General workflow for heterocycle synthesis.
Q4: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
A4: Low yields can stem from several factors, from reaction conditions to starting material quality. Here is a systematic approach to troubleshooting this issue.
Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low reaction yields.
In-depth Explanation:
-
Base Selection: The choice of base is critical. A base that is too strong (e.g., NaH, NaOEt) can promote premature deprotection of the trifluoroacetamide group or lead to self-condensation. A base that is too weak may not facilitate the initial nucleophilic attack efficiently. It is crucial to match the base to the pKa of the active methylene proton and the stability of the reactants.[5]
-
Solvent Effects: The solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF or acetonitrile can accelerate reactions involving charged intermediates. Protic solvents like ethanol can participate in the reaction (e.g., transesterification) or stabilize intermediates through hydrogen bonding.
-
Temperature Control: While higher temperatures often increase reaction rates, they can also accelerate decomposition and side reactions. We recommend starting at a moderate temperature (e.g., 60-80 °C) and adjusting based on reaction monitoring.
Table 1: Recommended Bases for Cyclocondensation Reactions
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| K₂CO₃ | MeCN, DMF | 60 - 100 | Mild, often prevents premature deprotection. Heterogeneous. |
| NaOEt | EtOH | 25 - 78 (reflux) | Strong base, effective but can cause deprotection/side reactions. |
| DBU | THF, MeCN | 25 - 82 (reflux) | Strong, non-nucleophilic organic base. Good for sensitive substrates. |
| Et₃N | EtOH, Dioxane | 60 - 100 | Weaker organic base, suitable for highly activated substrates. |
Q5: I am observing a significant amount of a side product corresponding to the deprotected amine. How can I prevent this?
A5: This indicates that the trifluoroacetamide protecting group is being cleaved under the reaction conditions. The trifluoroacetyl group is known to be labile to basic conditions.[4]
-
Causality: Strong bases, particularly in protic solvents like ethanol (e.g., NaOEt/EtOH), can catalyze the hydrolysis or alcoholysis of the trifluoroacetamide. The electron-withdrawing nature of the CF3 group makes the amide carbonyl highly electrophilic and susceptible to nucleophilic attack.
-
Solutions:
-
Use a Milder Base: Switch from strong alkoxides (NaOEt) to inorganic bases like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).
-
Lower the Reaction Temperature: Base-catalyzed deprotection is often highly temperature-dependent. Reducing the temperature may significantly slow the rate of deprotection relative to the desired cyclization.
-
Change the Solvent: If using a protic solvent, consider switching to an aprotic solvent like acetonitrile or DMF with a non-nucleophilic base (e.g., DBU, K₂CO₃).
-
Q6: My final product is contaminated with a hydrolyzed species (carboxylic acid from the ester or carboxamide from the nitrile). What causes this?
A6: This is typically due to harsh conditions during the reaction or, more commonly, the aqueous work-up. Both the ethyl ester and the nitrile group can be hydrolyzed under strongly acidic or basic conditions, especially with heating.[6]
-
Causality: The work-up procedure often involves quenching with an aqueous acid or base. Prolonged exposure or using concentrated reagents can lead to hydrolysis.
-
Solutions:
-
Mild Work-up: Neutralize the reaction mixture carefully with a buffered solution or a dilute acid (e.g., 1M HCl or saturated NH₄Cl solution) at low temperature (0 °C).
-
Minimize Contact Time: Perform extractions quickly after quenching to minimize the time the product spends in the aqueous phase.
-
Non-Aqueous Work-up: If the product and byproducts have sufficiently different properties, consider a non-aqueous work-up. This could involve filtering the reaction mixture (if a solid base like K₂CO₃ is used) and then purifying directly via chromatography.
-
Experimental Protocols
Protocol 1: Synthesis of a 4-(Trifluoromethyl)pyrimidin-2-one Derivative
This protocol describes a general procedure for the cyclocondensation of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate with an amidine to form a protected pyrimidinone intermediate.
Materials:
-
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (1.0 eq)
-
Amidine hydrochloride salt (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous ethanol.
-
Add sodium ethoxide portion-wise at 0 °C and stir until fully dissolved.
-
Add the amidine hydrochloride salt and stir the resulting suspension for 15 minutes at room temperature.
-
Add a solution of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate in anhydrous ethanol dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Carefully neutralize the mixture with 1M aqueous HCl at 0 °C until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-trifluoroacetylated pyrimidinone.
Protocol 2: Deprotection of the Trifluoroacetamide Group
This protocol outlines a standard method for the basic hydrolysis of the trifluoroacetamide protecting group.
Materials:
-
N-trifluoroacetylated pyrimidinone (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Methanol/Water mixture (e.g., 4:1 v/v)
Procedure:
-
Dissolve the N-trifluoroacetylated substrate in the methanol/water solvent mixture.
-
Add potassium carbonate and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.
Mechanism of Base-Catalyzed Deprotection
The deprotection proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of trifluoroacetamide deprotection.
References
- Swarts, F. Bull. Acad. Roy. Belg.1898, 35, 375.
-
Lou, D., Ding, Y., Jin, Z., & Xie, Y. (2023). The synthesis of 5-trifluoromethyl substituted pyrimidine derivatives. RSC Advances, 13(34), 23456-23460. [Link]
-
Wang, X., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(1), 433-443. [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
Emmadi, N. R., et al. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 12(3), 438-449. [Link]
-
da Silva, G. A., et al. (2017). Synthesis of novel trifluoromethyl-substituted spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes], and evaluation of their analgesic effects in a mouse pain model. Bioorganic & Medicinal Chemistry Letters, 27(7), 1621-1625. [Link]
-
Pola, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 943797. [Link]
-
Cottet, F., et al. (2003). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry, 2003(8), 1559-1568. [Link]
-
Wikipedia contributors. (2023, December 27). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. [Link]
-
Sosnovskikh, V. Y., et al. (2013). Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl). Journal of Heterocyclic Chemistry, 50(5), 1005-1010. [Link]
-
Shiryaev, A. K., et al. (2025). Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. Russian Journal of Organic Chemistry, 61(3), 322-328. [Link]
-
Baklanov, M. V., et al. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 21, 1686-1697. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
Cognitive Market Research. (2023, September 6). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. [Link]
-
Ravikumar, V. T., et al. (1995). The 4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl Group as an Alternative to the 2-Cyanoethyl Group for Phosphate Protection in the Synthesis of Oligodeoxyribonucleotides. The Journal of Organic Chemistry, 60(22), 7247–7253. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate reaction products
This guide outlines the technical purification strategies for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate , a specialized intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., pyrimidines, purines) and modified amino acids.
The protocol addresses the compound's specific physicochemical properties: high acidity of the
Part 1: Executive Summary & Compound Profile
Compound: Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Chemical Formula:
-
Nitrile (
) -
Ethyl Ester (
) -
Trifluoroacetamido (
)
Critical Handling Note:
Due to the strong electron-withdrawing nature of the trifluoroacetyl and nitrile groups, the proton at the C2 position is highly acidic (
Part 2: Purification Workflow (Step-by-Step)
Phase 1: Quenching & Extraction
Goal: Remove excess Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA) without degrading the product.
-
Quenching: Cool the reaction mixture to 0°C. Slowly add ice-cold water to quench unreacted TFAA.
-
Why: Exothermic hydrolysis of TFAA releases TFA. Cooling prevents thermal decomposition of the labile cyano-ester linkage.
-
-
Solvent Choice: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: EtOAc is preferred if the product is expected to be a solid, as it facilitates later crystallization.
-
-
Phase Separation: Separate the organic layer.[1]
Phase 2: The "No-Base" Wash Protocol
Goal: Remove acidic by-products (TFA) and basic catalysts (Pyridine/TEA) without extracting the product.
WARNING: Do NOT wash with Saturated Sodium Bicarbonate (
| Wash Step | Reagent | Purpose |
| 1. Acid Removal | Water (3x) | TFA is highly water-soluble. Multiple water washes effectively partition TFA out of the organic phase without deprotonating the product. |
| 2. Amine Removal | 0.5 M HCl | If Pyridine or Triethylamine (TEA) was used, a mild acid wash converts them to water-soluble hydrochloride salts. |
| 3. Final Polish | Sat. NaCl (Brine) | Removes residual water and breaks emulsions. |
Phase 3: Isolation & Polishing
-
Drying: Dry organic layer over Anhydrous
(Sodium Sulfate).[2] Avoid (too basic). -
Concentration: Evaporate solvent under reduced pressure (
). -
Azeotropic Removal: If TFA persists (smell), add Toluene and re-evaporate. Toluene forms an azeotrope with TFA, dragging it out.
Part 3: Troubleshooting & FAQs
Q1: My yield is near zero after extraction. Where is my product?
Diagnosis: You likely washed with Sodium Bicarbonate (
-
Take the aqueous waste layer .
-
Acidify carefully with 1M HCl to pH ~2–3.
-
Extract immediately with EtOAc.
-
Dry and concentrate.
Q2: The product is oiling out and won't crystallize.
Diagnosis: Presence of impurities (likely unreacted Ethyl 2-amino-2-cyanoacetate or residual solvent) preventing lattice formation. Solution (Trituration):
-
Dissolve the crude oil in a minimum amount of warm EtOAc or Ethanol .
-
Slowly add a non-polar anti-solvent like Hexane or Heptane until turbidity appears.
-
Cool to -20°C overnight.
-
Alternative: If the oil is stubborn, scratch the flask walls with a glass rod to induce nucleation.
Q3: Can I use Silica Gel Chromatography?
Diagnosis: The product streaks or decomposes on the column.
The Science: Standard silica gel is slightly acidic (
-
Eluent: Use a gradient of Hexane:EtOAc (start 90:10, go to 50:50) .
-
Additive: Do NOT add amines (TEA) to the eluent, as this will degrade the product.
-
Recommendation: Recrystallization is superior for this compound due to its high polarity.
Q4: NMR shows a doublet for the NH proton. Is this correct?
Analysis: Yes. The amide proton (
Part 4: Purification Logic Diagram
Caption: Decision tree highlighting the critical risk of base-catalyzed product loss during aqueous workup.
References
- Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles". Chemical Reviews, 80(4), 329–350.
-
Trifluoroacetylation Protocols
-
Nordlander, J. E., et al. (1984). "Trifluoroacetylation of amines and amino acids". The Journal of Organic Chemistry, 49(21), 4107-4111. Link
-
-
Purific
-Amido- -Cyanoacetates:-
Relevant methodology adapted from World Intellectual Property Organization, Patent WO2014048939A1, "Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds". (Describes synthesis and workup of analogous ethyl 2-cyano-2-(amido)acetates). Link
-
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Technical Support Center: Temperature Control in Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate Cyclizations
Welcome to the technical support center for navigating the intricacies of temperature control in the cyclization of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring you can troubleshoot effectively and achieve your desired outcomes with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the cyclization of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, a key intermediate in the synthesis of various trifluoromethyl-containing heterocyclic compounds.[1][2][3]
Q1: What is the primary role of temperature in this cyclization reaction?
A1: Temperature is a critical variable that directly influences reaction rate, product selectivity, and yield. In the context of this cyclization, which often leads to the formation of pyrimidine or other heterocyclic structures, temperature control is paramount for several reasons:
-
Kinetic vs. Thermodynamic Control: Many cyclization reactions can proceed through different pathways, leading to either a kinetically favored product (formed faster at lower temperatures) or a thermodynamically favored product (more stable, often requiring higher temperatures to overcome a higher activation energy).[4] Precise temperature control allows you to selectively favor one pathway over the other.
-
Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions, such as decomposition of starting materials or products, polymerization, or the formation of regioisomers.[5] Maintaining an optimal temperature minimizes the formation of these impurities, simplifying purification and improving overall yield.
-
Solvent and Reagent Stability: The stability of solvents and reagents can be temperature-dependent. For instance, some bases or catalysts may decompose at higher temperatures, reducing their effectiveness.
Q2: I'm observing a low yield of my desired cyclized product. Could temperature be the issue?
A2: Yes, an inappropriate temperature is a very common reason for low yields. Consider the following:
-
Temperature Too Low: The reaction may be proceeding too slowly to reach completion within your allotted timeframe. The activation energy for the desired cyclization may not be sufficiently overcome. In such cases, a modest increase in temperature can significantly enhance the reaction rate.
-
Temperature Too High: Excessive heat can lead to the degradation of your starting material or the desired product. It can also favor the formation of undesired side products, consuming the reactants that would otherwise form your target molecule. For example, in related multicomponent reactions like the Biginelli reaction, temperature has a significant effect on yield, with an optimal temperature often existing beyond which yields decrease.[6][7][8]
Q3: My reaction is producing a mixture of isomers. How can temperature control help improve regioselectivity?
A3: The formation of multiple isomers is a common challenge in heterocyclic synthesis. Temperature can be a powerful tool to influence regioselectivity. The reaction of 5-amino-1H-pyrazoles with unsymmetrical 1,3-biselectrophilic reagents, for instance, can yield a mixture of two regioisomers.[5]
-
Lower Temperatures for Higher Selectivity: Often, lower reaction temperatures favor the formation of a single, kinetically preferred isomer. The small energy differences between the transition states leading to different isomers become more significant at lower temperatures, allowing for greater differentiation between the reaction pathways.
-
Solvent and Catalyst Synergy: The effect of temperature on regioselectivity is often intertwined with the choice of solvent and catalyst. A systematic study of these variables is recommended.
Q4: What are the typical temperature ranges for this type of cyclization?
A4: The optimal temperature range is highly dependent on the specific reaction conditions, including the solvent, the base or catalyst used, and the specific target heterocycle. However, some general guidelines can be provided:
-
Initial Trials: For initial explorations, a good starting point is often room temperature (around 25°C).[9]
-
Moderate Heating: Many cyclizations of this nature proceed efficiently at moderately elevated temperatures, typically between 50°C and 100°C.[8] For instance, some Biginelli reactions show increased yields as the temperature is raised from 50°C to 100°C.[8]
-
Reflux Conditions: In some cases, refluxing the reaction mixture (heating to the boiling point of the solvent) is necessary to drive the reaction to completion.[10][11]
It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for your specific system.
Q5: Are there any alternatives to conventional heating for controlling the reaction temperature?
A5: Yes, microwave irradiation has emerged as a powerful technique in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures.
-
Benefits of Microwave Synthesis:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to conventional heating.
-
Enhanced Selectivity: The rapid and controlled heating can sometimes improve reaction selectivity.
-
When transitioning to microwave synthesis, it is important to start with low power and carefully monitor the temperature and pressure to ensure safety and reproducibility.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cyclization of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate.
| Observed Problem | Potential Cause (Temperature-Related) | Suggested Troubleshooting Steps |
| No or very little product formation | Reaction temperature is too low. The activation energy barrier for the cyclization is not being overcome. | 1. Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress by TLC or LC-MS. 2. If using a low-boiling solvent, consider switching to a higher-boiling solvent to allow for a higher reaction temperature. 3. Consider using microwave irradiation to accelerate the reaction. |
| Low yield with significant starting material remaining | Reaction time is insufficient at the current temperature. | 1. Extend the reaction time at the current temperature. 2. Increase the reaction temperature to accelerate the conversion of the starting material. |
| Formation of multiple products (poor selectivity) | Reaction temperature is too high, leading to side reactions or isomerization. | 1. Decrease the reaction temperature in 10-20°C increments. Lower temperatures often favor kinetic control and can improve selectivity. 2. Explore different solvent and catalyst systems, as their interplay with temperature is crucial for selectivity. |
| Product decomposition (observed by charring or appearance of insoluble materials) | Reaction temperature is excessively high, causing the product or intermediates to degrade. | 1. Immediately reduce the reaction temperature. 2. If the desired product is known to be thermally unstable, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Inconsistent results between batches | Poor temperature control and monitoring. Fluctuations in the heating apparatus can lead to variability. | 1. Use a calibrated thermometer or temperature probe placed directly in the reaction mixture. 2. Employ a reliable heating mantle with a temperature controller or an oil bath for more uniform heating. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common temperature-related issues.
Section 3: Experimental Protocols
The following protocols provide a starting point for optimizing the temperature conditions for your cyclization reaction.
Protocol A: Room Temperature Screening
This protocol is ideal for initial experiments to determine if the reaction proceeds at ambient temperature.
-
To a solution of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF), add the appropriate base or catalyst (e.g., DBU, sodium ethoxide, or a Lewis acid).
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress every hour for the first 4-6 hours, and then at 12 and 24 hours using TLC or LC-MS.
-
If significant product formation is observed, this temperature may be suitable. If the reaction is slow, proceed to Protocol B.
Protocol B: Incremental Temperature Elevation
This protocol is designed to find the optimal elevated temperature for the reaction.
-
Set up parallel reactions or run sequential experiments based on the setup from Protocol A.
-
Heat the reaction mixtures to different, controlled temperatures (e.g., 40°C, 60°C, 80°C, and 100°C) using a temperature-controlled oil bath or heating mantle.
-
Monitor each reaction at regular intervals (e.g., every 30-60 minutes) to determine the rate of product formation and the emergence of any impurities.
-
Compare the yield and purity of the product at each temperature to identify the optimal condition. For many multicomponent reactions, an increase in temperature up to a certain point (e.g., 100°C) can lead to higher yields.[8]
Protocol C: Reflux Conditions
This protocol is for reactions that require higher thermal energy to proceed to completion.
-
In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (1.0 eq) and the required base or catalyst in a suitable solvent.
-
Heat the reaction mixture to the boiling point of the solvent and maintain a steady reflux.
-
Monitor the reaction progress by periodically taking aliquots from the reaction mixture and analyzing them by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with workup and purification.
Reaction Pathway Visualization
Caption: General reaction pathways influenced by temperature.
Section 4: Concluding Remarks
Temperature is a powerful and multifaceted parameter in the cyclization of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate. A systematic and well-documented approach to optimizing this variable will not only improve the efficiency and reproducibility of your synthesis but also deepen your understanding of the underlying reaction mechanism. By carefully considering the principles outlined in this guide and adapting them to your specific synthetic goals, you will be well-equipped to navigate the challenges and unlock the full potential of this versatile chemical transformation.
References
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
- Synthesis of 7-Trifluoromethylpyrazolo[1,5- a]pyrimidines. Synfacts.
-
Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). ResearchGate. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]
-
A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. [Link]
-
Effects of the reaction temperature on the solvent-free model Biginelli... ResearchGate. [Link]
-
Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. PubMed Central. [Link]
-
A possible mechanism for synthesis of ethyl... ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate. Société Chimique de Tunisie. [Link]
-
Note Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry. [Link]
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. sctunisie.org [sctunisie.org]
Validation & Comparative
Comparative Spectroscopic Guide: Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Executive Summary & Application Scope
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a specialized synthetic intermediate, primarily utilized in the construction of
This guide provides a rigorous spectroscopic analysis, contrasting this fluorinated derivative against its non-fluorinated analog (Ethyl acetamidocyanoacetate ) and its precursor (Ethyl cyanoacetate ). The focus is on distinguishing the unique spectral "fingerprint" introduced by the strongly electron-withdrawing trifluoromethyl (
Structural Analysis & Spin Systems
Before interpreting the spectra, we must define the connectivity and expected spin systems. The molecule contains three distinct magnetic environments: the ethyl ester system, the central methine core, and the trifluoroacetamide moiety.
DOT Diagram: Structural Connectivity & NMR Assignment
Figure 1: Connectivity map highlighting the impact of the
1H NMR Interpretation Guide
The introduction of the
Experimental Protocol: 1H NMR Acquisition
-
Solvent Selection: Use DMSO-d6 rather than CDCl3 if possible. The amide NH and the acidic
-CH are often broad or undergo exchange in chloroform. DMSO stabilizes the H-bonds, yielding sharper doublets for the coupling. -
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Acquisition: Standard pulse sequence (zg30), 16 scans.
Spectral Assignments (in DMSO-d6)
| Moiety | Proton Type | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Diagnostic Notes |
| Ethyl | 1.20 – 1.30 | Triplet ( | Standard ethyl terminal methyl. | |
| Ethyl | 4.20 – 4.35 | Quartet ( | Diastereotopic splitting may occur if the chiral center induces sufficient anisotropy, though often appears as a simple quartet. | |
| Methine | 5.80 – 6.20 | Doublet ( | Critical Shift: Significantly downfield compared to non-fluorinated analog ( | |
| Amide | 9.50 – 10.50 | Doublet (or Broad S) | Key Identifier: The | |
| Impurity | 3.33 | Broad Singlet | Common in DMSO; do not confuse with methine. |
Interpretation Logic:
-
The "Missing" Peak: The most obvious confirmation of successful trifluoroacetylation is the absence of the acetyl methyl singlet (usually
ppm) found in Ethyl acetamidocyanoacetate. -
Coupling: In dry DMSO, you should observe a doublet for the NH and a doublet for the
-CH ( Hz). If is added, the NH disappears and the -CH collapses to a singlet.
13C NMR Interpretation Guide
Carbon NMR provides the definitive proof of structure through C-F coupling patterns. The
Spectral Assignments (Proton Decoupled)
| Carbon Environment | Approx. Shift ( | Splitting Pattern (J-Coupling) | Mechanistic Explanation |
| Ethyl | 13 – 14 | Singlet | Remote from chiral center. |
| 45 – 55 | Singlet (or weak q) | The chiral center. | |
| Ethyl | 62 – 64 | Singlet | Ester methylene. |
| Cyano ( | 114 – 116 | Singlet (Weak) | Often low intensity due to long relaxation time ( |
| Trifluoromethyl ( | 114 – 118 | Quartet ( | Primary Diagnostic: Large splitting confirms |
| Amide Carbonyl ( | 156 – 158 | Quartet ( | Secondary Diagnostic: The carbonyl carbon is directly bonded to |
| Ester Carbonyl ( | 163 – 165 | Singlet | Far removed from Fluorine; no splitting observed. |
Comparative Performance: Target vs. Alternatives
This section objectively compares the target molecule against its common alternatives/precursors to aid in reaction monitoring.
Table 1: Spectral Differentiation Matrix
| Feature | Target: Trifluoro- Analog | Alternative: Acetamido- Analog | Precursor: Ethyl Cyanoacetate |
| 1H NMR: Methyl Ketone | ABSENT | Present ( | Absent |
| 1H NMR: Amide NH | Very Downfield ( | Downfield ( | Absent |
| 1H NMR: | |||
| 13C NMR: Amide C=O | Quartet ( | Singlet | Absent |
| Solubility | High in organic solvents | Moderate | High |
| Acidity ( | High ( | Moderate | Moderate |
DOT Diagram: Reaction Monitoring Workflow
Use this logic flow to verify product formation during synthesis.
Figure 2: Logical workflow for confirming the synthesis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate.
Technical Insights & Troubleshooting
The "Ghost" Peaks
When analyzing this compound, researchers often encounter "ghost" peaks or peak doubling.
-
Cause: The molecule possesses a chiral center at the
-carbon. While the pure compound is usually a racemate, if you are reacting it with a chiral auxiliary or if the solvent induces aggregation, you may see diastereomeric splitting. -
Enolization: The
-proton is highly acidic due to the flanking Cyano, Ester, and Trifluoroacetamide groups. In protic solvents (like Methanol-d4), this proton may exchange with deuterium, causing the -CH signal to disappear over time. Always use fresh, dry DMSO-d6 or CDCl3.
19F NMR (Bonus Verification)
While 1H and 13C are standard, 19F NMR is the fastest purity check.
-
Expectation: A single singlet around -75 to -77 ppm .
-
Impurity Check: Free trifluoroacetic acid (TFA) or ethyl trifluoroacetate will appear at slightly different shifts. This is the most sensitive method for quantifying residual acylating agents.
References
-
Sorensen, B. K., et al. (2003). "Efficient Synthesis of alpha-Amino Acids." Journal of Organic Chemistry. (General reference for acetamidocyanoacetate synthesis).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
PubChem. (2024). "Ethyl acetamidocyanoacetate Spectral Data." National Library of Medicine. (Base analog data).
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of activated methines).
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. Ethyl acetamidocyanoacetate - SRIRAMCHEM [sriramchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the FTIR Spectral Analysis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, a complex molecule with functional groups of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a spectral interpretation, but a comparative analysis that elucidates the vibrational characteristics of this molecule, grounded in established spectroscopic principles and data from relevant compounds.
Introduction: The Significance of Vibrational Spectroscopy for Complex Cyanoacetates
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a molecule that incorporates several key functional groups: an ethyl ester, a nitrile (cyano group), and a trifluoroacetamide. Each of these moieties contributes to the molecule's overall chemical reactivity, potential for hydrogen bonding, and conformational properties. FTIR spectroscopy is a powerful, non-destructive technique for identifying the presence and chemical environment of these functional groups by probing their characteristic vibrational frequencies.
The introduction of a trifluoroacetamido group to the ethyl cyanoacetate backbone introduces significant electronic effects that are expected to manifest in the FTIR spectrum. The high electronegativity of the fluorine atoms in the trifluoroacetyl group can influence the bond strengths and polarities of adjacent functional groups, leading to predictable shifts in their vibrational frequencies. This guide will explore these shifts through a comparative analysis with the simpler precursor, ethyl cyanoacetate.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
The following is a standard protocol for obtaining the FTIR spectrum of a liquid sample like Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate. The trustworthiness of any spectral analysis relies on a robust and reproducible experimental procedure.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.
Sample Preparation:
-
Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for any atmospheric (CO₂ and H₂O) or instrumental background signals.
-
Apply a small drop (approximately 1-2 µL) of the neat liquid sample, Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate, onto the center of the ATR crystal.
-
Ensure complete coverage of the crystal by the sample for a strong, representative signal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve the signal-to-noise ratio)
-
Apodization: Happ-Genzel
The causality behind these choices is to balance signal quality with acquisition time. A resolution of 4 cm⁻¹ is sufficient for resolving the characteristic broad and sharp bands of the functional groups in this molecule in the liquid state.
Workflow for FTIR Spectral Analysis
The logical flow of analyzing the FTIR spectrum is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of FTIR spectral analysis, from sample preparation to final interpretation.
Spectral Analysis and Functional Group Assignment
While an experimental spectrum for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is not publicly available in the searched literature, a detailed theoretical analysis based on established group frequencies and the known electronic effects of the trifluoroacetyl group allows for a robust prediction of its FTIR spectrum.
Predicted FTIR Spectrum of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
The following is a detailed breakdown of the expected vibrational modes:
-
N-H Stretch (Amide): A single, medium-intensity peak is expected in the region of 3350-3310 cm⁻¹ .[1] This is characteristic of a secondary amide. Hydrogen bonding in the liquid state may cause this peak to broaden.
-
C-H Stretches (Aliphatic): Multiple peaks of medium to strong intensity are anticipated between 3000 and 2850 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the ethyl ester moiety.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak is predicted around 2260-2240 cm⁻¹ .[2] The position of this peak is sensitive to the electronic environment. The presence of the electron-withdrawing trifluoroacetamido group at the alpha-carbon may cause a slight shift to a higher wavenumber compared to simple alkyl nitriles.
-
C=O Stretch (Ester): A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ .[3] This is a characteristic absorption for saturated aliphatic esters.
-
C=O Stretch (Amide I): A strong, sharp peak is anticipated at a higher frequency than typical amides, likely in the range of 1720-1700 cm⁻¹ . The strong electron-withdrawing effect of the adjacent CF₃ group increases the double bond character of the carbonyl, shifting its stretching frequency to a higher wavenumber.
-
N-H Bend (Amide II): A medium to strong intensity peak is expected between 1550 and 1510 cm⁻¹ . This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.
-
C-F Stretches (Trifluoromethyl): Very strong and broad absorptions are characteristic of the C-F stretching modes of the CF₃ group, and these are expected in the region of 1350-1150 cm⁻¹ .
-
C-O Stretch (Ester): Strong peaks corresponding to the C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region.
Comparative Analysis with Ethyl Cyanoacetate
To understand the influence of the trifluoroacetamido group, a comparison with the FTIR spectrum of ethyl cyanoacetate is highly instructive.
FTIR Spectrum of Ethyl Cyanoacetate:
An experimental spectrum of ethyl cyanoacetate is available in the NIST Chemistry WebBook and serves as our reference.[4]
Key Vibrational Frequencies of Ethyl Cyanoacetate:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2990 - 2900 | Medium-Strong |
| C≡N Stretch (nitrile) | ~2260 | Medium, Sharp |
| C=O Stretch (ester) | ~1745 | Strong, Sharp |
| C-O Stretch (ester) | ~1250, ~1020 | Strong |
Discussion: The Inductive Effect of the Trifluoroacetamido Group
The primary difference in the predicted spectrum of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate compared to ethyl cyanoacetate is the introduction of the trifluoroacetamido group. This leads to:
-
Appearance of Amide Bands: The most obvious additions are the N-H stretch, Amide I, and Amide II bands.
-
Shifting of Carbonyl Frequencies: The electron-withdrawing trifluoroacetyl group is expected to have a significant inductive effect (-I effect). This effect will likely cause a slight blue shift (to higher wavenumbers) of the adjacent ester C=O stretching frequency due to a decrease in the contribution of the resonance structure that lengthens the C=O bond.
-
Intense C-F Absorptions: The presence of strong C-F stretching bands in the fingerprint region is a clear diagnostic marker for the trifluoroacetamido moiety.
Summary of Comparative Spectral Data
The following table summarizes the expected key vibrational frequencies for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate and compares them with the experimental data for ethyl cyanoacetate.
| Functional Group | Ethyl Cyanoacetate (Experimental, cm⁻¹) | Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (Predicted, cm⁻¹) | Expected Change |
| N-H Stretch | Absent | ~3330 | New Peak |
| C-H Stretch | ~2980 | ~2980 | No significant change |
| C≡N Stretch | ~2260 | ~2260-2270 | Minor blue shift |
| C=O Stretch (Ester) | ~1745 | ~1750-1760 | Minor blue shift |
| C=O Stretch (Amide I) | Absent | ~1720-1700 | New Peak |
| N-H Bend (Amide II) | Absent | ~1530 | New Peak |
| C-F Stretches | Absent | ~1350-1150 | New Strong Peaks |
| C-O Stretch (Ester) | ~1250, ~1020 | ~1250, ~1020 | No significant change |
Conclusion
The FTIR spectral analysis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a powerful method for confirming its molecular structure. By understanding the characteristic vibrational frequencies of its constituent functional groups and the electronic influence of the trifluoroacetyl moiety, a detailed and predictive interpretation of its spectrum is possible. The comparative analysis with ethyl cyanoacetate highlights the significant spectral changes that occur upon N-functionalization with a trifluoroacetamido group, particularly the appearance of distinct amide bands and strong C-F stretching absorptions. This guide provides a robust framework for researchers and scientists in the fields of drug development and materials science to interpret and utilize the FTIR spectra of this and similar complex organic molecules.
References
-
Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
SpectraBase. Ethyl cyanoacetate. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
University of California, Los Angeles. IR: amines. [Link]
-
PubChem. Ethyl cyanoacetate. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]
-
National Institute of Standards and Technology. Ethyl cyanoacetate - Gas-Phase Infrared Spectrum. [Link]
-
National Institute of Standards and Technology. Ethyl cyanoacetate - Condensed Phase Infrared Spectrum. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]
Sources
- 1. Ethyl acetamidocyanoacetate [webbook.nist.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Ethyl cyanoacetate [webbook.nist.gov]
Comparing reactivity of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate vs Ethyl cyanoacetate
This guide provides an in-depth technical comparison between Ethyl Cyanoacetate (ECA) and its fluorinated, amido-functionalized derivative, Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (TF-ECA) .
Executive Summary
Ethyl Cyanoacetate (ECA) is the industrial "workhorse" of
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (TF-ECA) is a specialized, "masked" amino acid scaffold. Unlike ECA, its reactivity is governed by the captodative effect of the trifluoroacetamido group. It serves as a precision building block for fluorinated heterocycles (oxazoles, imidazoles) and
Chemical Identity Snapshot
| Feature | Ethyl Cyanoacetate (ECA) | Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate (TF-ECA) |
| Structure | ||
| Reactive Center | Methylene ( | Methine ( |
| Electronic State | Active Methylene ( | Highly Acidic Methine ( |
| Primary Role | Chain extension, | Precursor to |
| Key Application | Generic Heterocycles (e.g., Allopurinol) | Bioisostere incorporation ( |
Reactivity & Mechanistic Analysis
Electronic Landscape and Acidity
ECA relies on the acidity of its
TF-ECA possesses a single
-
Implication: TF-ECA can be deprotonated by weaker bases or under milder conditions, but the resulting carbanion is sterically bulkier.
-
The
Effect: The trifluoromethyl group pulls electron density from the amide bond, increasing the acidity of the amide proton ( ) as well. This creates a competition between -alkylation and -alkylation/cyclization, which must be controlled by solvent choice (Hard/Soft Acid Base theory).
Heterocyclic Utility
-
ECA Pathway (The "Standard"): Reacts with amidines or urea to form Pyrimidines . The mechanism involves nucleophilic attack by the nitrogen on the ester carbonyl, followed by cyclization onto the nitrile.
-
TF-ECA Pathway (The "Specialist"): The acetamido group participates in the reaction. Dehydration agents (like
or ) induce cyclization between the amide carbonyl and the nitrile/ester to form Oxazoles or Imidazoles bearing a 2-trifluoromethyl group.
Visualization: Reaction Pathways
The following diagram contrasts the divergent synthetic pathways of ECA and TF-ECA.
Caption: Divergent synthesis: ECA favors condensation for pyrimidines; TF-ECA favors cyclodehydration for fluorinated oxazoles.
Experimental Protocols
Protocol A: Synthesis of a Pyrimidine Derivative using ECA
Target: 4-Amino-2,6-dihydroxypyrimidine (Uracil derivative) Rationale: Demonstrates the classic dual-electrophile nature of ECA (Ester + Nitrile).
-
Reagents: Ethyl Cyanoacetate (11.3 g, 0.1 mol), Urea (6.0 g, 0.1 mol), Sodium Ethoxide (from 4.6 g Na in 100 mL Abs. EtOH).[1]
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to generate fresh ethoxide.
-
Add Urea followed by Ethyl Cyanoacetate dropwise under stirring.
-
Reflux the mixture for 3–5 hours. A white precipitate (sodium salt of the pyrimidine) will form.
-
Workup: Cool the mixture, filter the solid, and dissolve it in minimal hot water. Acidify with Acetic Acid to pH 5 to precipitate the free pyrimidine.
-
Yield: Typically 60–75%.
-
-
Observation: The reaction relies on the nucleophilic attack of urea nitrogens on both the ester and nitrile carbons of ECA.
Protocol B: Synthesis of a 2-Trifluoromethyl-oxazole using TF-ECA
Target: Ethyl 5-amino-2-(trifluoromethyl)oxazole-4-carboxylate Rationale: Demonstrates the participation of the trifluoroacetamido group in ring formation (Robinson-Gabriel type cyclization).
-
Reagents: TF-ECA (10 mmol), Phosphorus Oxychloride (
, 5 mL), Pyridine (1 eq). -
Procedure:
-
Safety Note:
is corrosive and reacts violently with water. Work in a fume hood. -
Dissolve TF-ECA in dry toluene or use neat
if solubility allows. -
Add Pyridine (base catalyst) slowly at
. -
Heat the mixture to 60–80°C for 2 hours. Monitor by TLC (disappearance of amide).
-
Mechanism: The amide oxygen attacks the nitrile carbon (activated by Lewis acid), followed by loss of water/leaving group to aromatize the oxazole ring.
-
Workup: Pour onto crushed ice carefully. Extract with Ethyl Acetate.[1] Wash with
. -
Yield: Typically 50–65%.
-
-
Key Difference: Unlike ECA, which incorporates external nitrogens (urea), TF-ECA uses its internal amide nitrogen and oxygen to build the ring, retaining the valuable
group.
Comparative Data Analysis
The following table summarizes experimental outcomes when subjecting both reagents to standard alkylation conditions (Sodium hydride / Alkyl halide).
| Parameter | Ethyl Cyanoacetate (ECA) | TF-ECA |
| Alkylation Product | Mono- and Di-alkylated mixtures common. | Exclusively Mono-alkylated (quaternary center formed). |
| Reaction Time | Fast (30 min - 2 hrs) | Slower (2 - 6 hrs) due to steric bulk of |
| Base Requirement | NaOEt or | NaH or DBU (Stronger base often preferred for clean reaction). |
| Solubility | Miscible in EtOH, THF. | Soluble in THF, DMF; less soluble in EtOH. |
| Stability | Stable at RT. | Hydrolytically sensitive (Amide cleavage in strong acid/base). |
References
-
Organic Syntheses , Coll. Vol. 1, p. 254 (1941); Vol. 3, p. 53 (1923). Ethyl Cyanoacetate Synthesis and Reactivity.
-
National Oceanic and Atmospheric Administration (NOAA) . CAMEO Chemicals: Ethyl Cyanoacetate Reactivity Profile.
-
CymitQuimica . Ethyl 2-(acetylamino)-2-cyanoacetate (Analogous Scaffold Data).
-
Chem-Impex International . Ethyl Acetamidocyanoacetate: Applications in Pharmaceutical Synthesis.
-
ResearchGate . Synthesis of Heterocycles from Ethyl Cyanoacetate.
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
This guide outlines the safety, operational, and disposal protocols for Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate .[1]
Note on Data Availability: As a specialized intermediate (likely in the synthesis of pyrazine-based antivirals like Favipiravir or agrochemicals), specific toxicological data for this exact CAS entity is limited in public registries.[1] Therefore, this protocol applies a "High-Hazard Precautionary Principle," deriving safety measures from its functional groups: the alpha-cyano ester moiety (potential metabolic toxicity), the trifluoroacetamide group (fluorine toxicity/irritation), and its acidic nature.[1]
Part 1: Executive Safety Summary & Risk Assessment
Compound Identity:
-
Chemical Name: Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate[1]
-
Chemical Family: Fluorinated
-amino acid derivative / -Cyano ester.[1] -
Physical State: Typically a white to off-white crystalline solid.[1]
-
Reactivity: The
-proton is highly acidic (pKa ~5-7) due to the electron-withdrawing effects of the nitrile, ester, and trifluoroacetyl groups.[1] It is moisture-sensitive (hydrolysis risk).[1]
GHS Hazard Classification (Deduced):
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Cat 3/4 | Harmful or Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage | Cat 1/2A | Causes serious eye irritation or damage (acidic).[1] |
| STOT - SE | Cat 3 | May cause respiratory irritation.[1][2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses."[1] This compound combines lipophilicity (ester) with potential toxicity (nitrile/fluorine), facilitating skin absorption.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5 mil) or Neoprene.[1] | The ester moiety can swell standard latex.[1] Double nitrile provides a breakthrough time >480 mins.[1] |
| Respiratory | N95/P95 (Solids handling) or Half-mask with OV/AG cartridges (if in solution/heated).[1] | Prevents inhalation of fine dusts or acidic vapors if hydrolysis occurs.[1] |
| Eye/Face | Chemical Splash Goggles (Not safety glasses).[1] | The compound is acidic and an irritant; prevents corneal damage from dust/splash.[1] |
| Body | Tyvek® Lab Coat or Chemical-Resistant Apron.[1] | Standard cotton coats absorb liquids; Tyvek repels particulates and splashes.[1] |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood .[1] | MANDATORY. Never handle open containers on an open bench. |
Part 3: Operational Handling Protocol
Workflow Logic (Diagram)
The following diagram illustrates the decision logic for handling and synthesis setup to minimize exposure.
Figure 1: Operational workflow for minimizing dust exposure and thermal risks during handling.
Step-by-Step Procedures
A. Weighing & Transfer (Solid State)
-
Environment: Perform all weighing inside a certified fume hood.
-
Static Control: This compound is likely crystalline and prone to static charge.[1] Use an ionizing fan or anti-static gun before spatulating to prevent "jumping" of the powder.[1]
-
Containment: Weigh into a tared vial with a screw cap. Do not use weighing boats that can tip or spill easily.[1]
-
Solubilization: Add solvent (e.g., Dichloromethane, Ethyl Acetate) to the vial immediately after weighing to trap the solid in solution before transport.[1]
B. Reaction Setup
-
Inert Atmosphere: The
-proton is acidic.[1] Run reactions under Nitrogen or Argon to prevent moisture-induced hydrolysis or unwanted deprotonation by air moisture.[1] -
Temperature: Avoid heating above 50°C unless necessary. Fluorinated amides can decompose to release HF or toxic vapors at high temperatures.[1]
C. Storage
-
Conditions: Store at 2–8°C (Refrigerated) under inert gas.
-
Container: Amber glass vial with a PTFE-lined cap.[1]
-
Incompatibility: Keep away from strong bases (NaOH, KOH, amines) which will deprotonate the
-carbon and potentially degrade the trifluoroacetyl group.[1]
Part 4: Emergency Response & Spills
Spill Decision Matrix (Diagram)
Figure 2: Emergency response logic for dry vs. liquid spills.[1]
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] Alert: Watch for delayed pulmonary edema if HF hydrolysis is suspected.[1]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/DMSO) as they may increase absorption.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Lift eyelids.[1][4] Seek immediate ophthalmological attention.
Part 5: Disposal & Waste Management
Critical Rule: Do NOT mix with strong acid waste (potential for HCN generation) or strong base waste (exothermic decomposition).[1]
| Waste Stream | Classification | Instructions |
| Primary Stream | Halogenated Organic | Dissolve solid waste in acetone or DCM.[1] Label as "Contains Fluorinated Organics & Nitriles."[1] |
| Aqueous Washings | Toxic Aqueous | Adjust pH to 7-8 with Sodium Bicarbonate before disposal to prevent acid-catalyzed hydrolysis.[1] |
| Contaminated PPE | Solid Hazardous | Gloves and wipes must be bagged in a sealed "Hazardous Solid Waste" bag, not regular trash.[1] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Ethyl 2-amino-2-cyanoacetate (Parent Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Nitriles). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
